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Compound of Interest

Compound Name:
(2z)-3-(Dimethylamino)-2-

phenylprop-2-enenitrile

CAS No.: 18226-50-1

Cat. No.: B1144151

Get Quote

Executive Summary
-Phenyl-

-dimethylaminoacrylonitrile (Structure 1) represents a "push-pull" enaminonitrile alkene that
serves as a high-value linchpin in the synthesis of nitrogenous heterocycles. Characterized by
the conjugation of an electron-donating dimethylamino group and electron-withdrawing nitrile
and phenyl groups, this reagent exhibits high susceptibility to nucleophilic attack at the

-carbon.

For drug development professionals, 1 offers a rapid, convergent route to 3-amino-4-

phenylpyrazoles and 2,4-diamino-5-phenylpyrimidines—privileged scaffolds in kinase inhibitor

and GPCR ligand design.
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The reactivity of 1 is dictated by its push-pull electronic character. The lone pair on the enamine

nitrogen donates electron density into the

-system, making the

-carbon electrophilic relative to nucleophiles that can displace the dimethylamine group via an
addition-elimination mechanism (

V).

System: Push-Pull Enaminonitrile

-Carbon: Electrophilic center (Soft electrophile)

Nitrile Carbon: Electrophilic center (Hard electrophile, latent)

Leaving Group: Dimethylamine (

)

Stability
The compound is generally stable as a solid but can hydrolyze slowly in acidic aqueous media

to form formyl-phenylacetonitrile. It should be stored under inert atmosphere at 2-8°C.

Synthesis of the Reagent
The most robust route to 1 utilizes the condensation of phenylacetonitrile with

-dimethylformamide dimethyl acetal (DMF-DMA). This method avoids strong bases and
minimizes side reactions.

Protocol A: Standard Synthesis via DMF-DMA
Reagents:

Phenylacetonitrile (1.0 equiv)

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

Solvent: Toluene (anhydrous) or Neat
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Procedure:

Charge a reaction vessel with phenylacetonitrile (e.g., 11.7 g, 100 mmol).

Add DMF-DMA (14.3 g, 120 mmol) under nitrogen atmosphere.

Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

Note: Methanol is a byproduct. Using a Dean-Stark trap or open reflux allows MeOH to

escape, driving equilibrium forward.

Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.

Upon completion, concentrate the mixture under reduced pressure to remove toluene and

excess DMF-DMA.

Purification: The residue often solidifies upon cooling. Recrystallize from ethanol or 2-

propanol to yield yellow crystals.

Typical Yield: 85–92%

Melting Point: 110–112°C
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Transition State
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Figure 1: Synthesis of

-phenyl-

-dimethylaminoacrylonitrile via DMF-DMA condensation.

Reactivity Profile: Heterocycle Synthesis
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The utility of 1 lies in its ability to react with binucleophiles. The reaction generally proceeds via

an initial Michael-type addition-elimination at the

-carbon, followed by intramolecular cyclization onto the nitrile group.

Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)
Reaction with hydrazines yields 3-amino-4-phenylpyrazoles. This scaffold is structurally

homologous to the ATP-binding hinge region binders found in many kinase inhibitors.

Reaction:

Regioselectivity: The primary amino group of the hydrazine (or the more nucleophilic nitrogen)

typically attacks the

-carbon first.

Synthesis of Pyrimidines
Reaction with guanidine, amidines, or urea yields functionalized pyrimidines.[1][2]

Reaction:

Experimental Protocols & Data
The following table summarizes key transformations validated in literature and internal

workflows.
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Target
Heterocycle

Nucleophile
(Reagent)

Conditions Typical Yield
Key
Mechanism

3-Amino-4-

phenylpyrazole

Hydrazine

hydrate
EtOH, Reflux, 2h 88%

V

Cyclization

1-Methyl-3-

amino-4-

phenylpyrazole

Methylhydrazine EtOH, Reflux, 3h 82%
Regioselective

attack

2,4-Diamino-5-

phenylpyrimidine
Guanidine HCl

NaOEt, EtOH,

Reflux
75%

Double

nucleophilic

attack

2-Methyl-4-

amino-5-

phenylpyrimidine

Acetamidine HCl
NaOEt, EtOH,

Reflux
70%

Pyrimidine ring

closure

Detailed Protocol: Synthesis of 3-Amino-4-
phenylpyrazole

Dissolve

-phenyl-

-dimethylaminoacrylonitrile (1.72 g, 10 mmol) in absolute ethanol (20 mL).

Add hydrazine hydrate (0.75 g, 15 mmol) dropwise.

Heat to reflux for 3 hours. The yellow color of the starting material will fade.

Cool to room temperature. The product often precipitates.

Filter the solid and wash with cold ethanol.

Result: White to off-white solid, confirmed by

H NMR (Characteristic broad singlet for

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


at

4.5–5.0 ppm).

Mechanistic Visualization
Understanding the mechanism is crucial for troubleshooting low yields or regioselectivity

issues.
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Intermediate B
(Elimination of Dimethylamine)
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(Intramolecular Cyclization on CN)

 - Me2NH (Elimination)

Leaving Group
(Me2NH)
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(3-Amino-4-phenylpyrazole)

 Tautomerization
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Figure 2: Mechanistic pathway for the conversion of the enaminonitrile to an aminopyrazole.
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Drug Discovery Context
The 4-phenylpyrazole and 5-phenylpyrimidine cores derived from this reagent are ubiquitous in

medicinal chemistry.

Kinase Inhibitors: The 3-amino-pyrazole motif can mimic the adenine ring of ATP, forming

hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase inhibitors).

CNS Agents: Phenyl-substituted pyrimidines are found in various anxiolytics and sedatives

(functionally related to Zaleplon, which uses a similar enaminone chemistry).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Reactivity & Applications of -Phenyl- -
dimethylaminoacrylonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144151/docs#technical-guide-reactivity-
applications-of-phenyl-dimethylaminoacrylonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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